molecular formula C34H47N3O7Si B14113652 (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy)

(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy)

Cat. No.: B14113652
M. Wt: 637.8 g/mol
InChI Key: YGNVHJMSBZNMAV-VEBUABNOSA-N
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Description

The compound (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of a tert-butyldimethylsilyl (TBDMS) group, which is often used as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the core structure followed by the introduction of the TBDMS group. Common reagents used in these reactions include silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and bases like imidazole or pyridine to facilitate the silylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the TBDMS group is present.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.

    Reduction: LiAlH4 in ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) exerts its effects involves its interaction with specific molecular targets. The TBDMS group acts as a protecting group, preventing unwanted reactions at certain positions of the molecule during synthetic processes. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
  • (4R-cis)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

Uniqueness

The uniqueness of (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) lies in its specific stereochemistry and the presence of the TBDMS group. This combination allows for selective protection and deprotection steps in synthetic routes, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C34H47N3O7Si

Molecular Weight

637.8 g/mol

IUPAC Name

(1R,2S,13R,15R,16S)-13-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-21-methoxy-22-(methoxymethoxy)-6,20,24-trimethyl-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4(12),5,7(11),18(23),19,21-hexaene-15-carbonitrile

InChI

InChI=1S/C34H47N3O7Si/c1-18-11-20-12-22-24(14-35)37-23(28(36(22)6)26(20)32(30(18)40-8)41-16-39-7)13-21-27(25(37)15-44-45(9,10)34(3,4)5)33-31(42-17-43-33)19(2)29(21)38/h11,22-25,28,38H,12-13,15-17H2,1-10H3/t22-,23-,24-,25-,28-/m0/s1

InChI Key

YGNVHJMSBZNMAV-VEBUABNOSA-N

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)C#N)CO[Si](C)(C)C(C)(C)C)C6=C(C(=C5O)C)OCO6)C(=C1OC)OCOC

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CO[Si](C)(C)C(C)(C)C)C6=C(C(=C5O)C)OCO6)C(=C1OC)OCOC

Origin of Product

United States

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